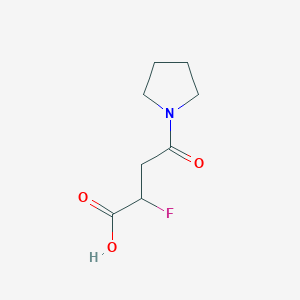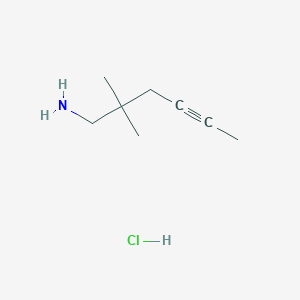![molecular formula C19H27BN2O3 B1484941 1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1232027-73-4](/img/structure/B1484941.png)
1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
説明
The compound “1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole” is a type of phenylboronic ester derivative . Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
Two phenylboronic ester derivatives, including “1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole”, have been synthesized by a 2-step synthesis . The structures of the compounds have been confirmed by FTIR, NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . The method B3LYP/6-311G(2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its solubility in hot methanol is almost transparent, while it is insoluble in water . The melting point is between 166.0 to 170.0 °C .科学的研究の応用
Synthesis and Characterization
- Synthesis and Crystal Structure Analysis : The synthesis of compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves nucleophilic substitution reactions. The structure of such compounds is confirmed through spectroscopic methods (FTIR, NMR, MS) and X-ray crystallography. Conformational analysis through Density Functional Theory (DFT) demonstrates the accuracy of molecular structures with experimental data, highlighting the compound's molecular structure characteristics and conformations (Yang et al., 2021).
Potential Biological Activities
- Antitumor Activity : New derivatives containing the pyrazole moiety, such as (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, have been developed and evaluated for their potential antitumor activity. This emphasizes the role of pyrazole derivatives in the development of novel therapeutic agents with potential efficacy against cancer (Farghaly, 2010).
Chemical Reactivity and Properties
- DFT and Molecular Dynamics Studies : Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized, with their reactive properties explored through DFT calculations and molecular dynamics simulations. These studies offer insights into the compounds' reactivity, antioxidant, and α-glucosidase inhibitory activities, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Pillai et al., 2019).
Application in Heterocyclic Chemistry
- Novel Heterocyclic Systems : Research on pyrazole derivatives has led to the synthesis of novel tetracyclic ring systems and the exploration of their pharmacological properties. This includes the development of compounds with antioxidant activities and potential as antipsychotic agents, showcasing the broad applicability of pyrazole derivatives in the design of new drugs and materials (Eller & Holzer, 2004).
Safety And Hazards
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-17(20-24-18(3,4)19(5,6)25-20)14(2)22(21-13)12-15-8-10-16(23-7)11-9-15/h8-11H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSMTJZYDHVMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)
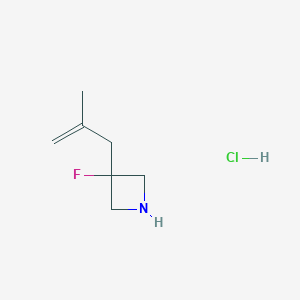
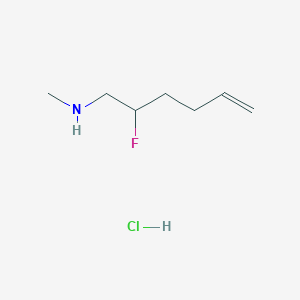
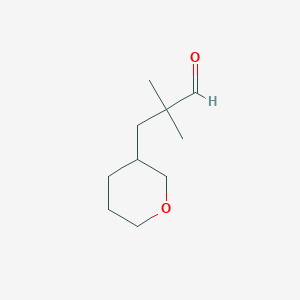
amine hydrochloride](/img/structure/B1484865.png)
amine hydrochloride](/img/structure/B1484868.png)
amine hydrochloride](/img/structure/B1484870.png)
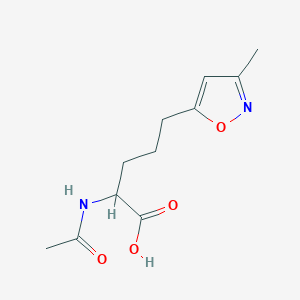
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
